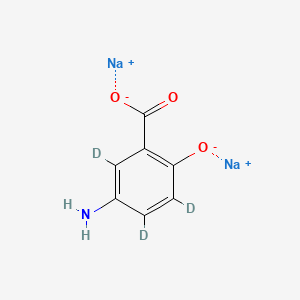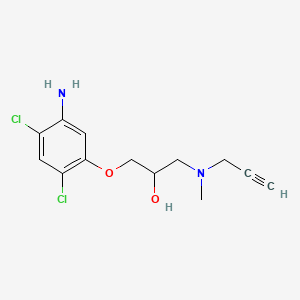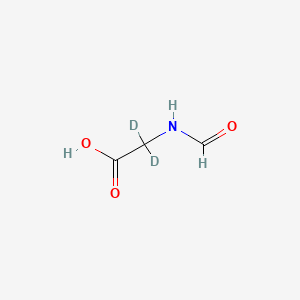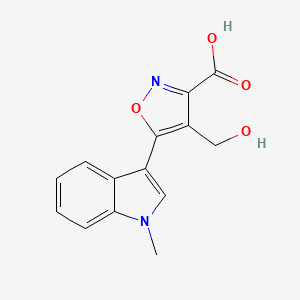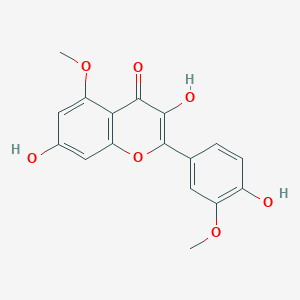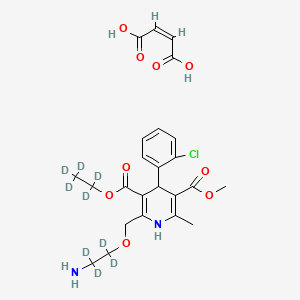![molecular formula C29H18F8N4O4 B12379082 7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)
7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzoxazole structure, followed by the introduction of the pyrrolo[3,4-c]pyrazole moiety. The final steps involve the addition of the trifluoromethyl and difluoropropyl groups under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency in large-scale production.
化学反応の分析
Types of Reactions
7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl substituents.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in areas like cancer therapy or antimicrobial treatments.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl group and can be used in similar chemical reactions.
Sulfur compounds: These compounds, like sulfur hexafluoride, share some chemical properties and can undergo similar types of reactions.
Uniqueness
What sets 7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one apart is its complex structure, which combines multiple functional groups in a single molecule
特性
分子式 |
C29H18F8N4O4 |
|---|---|
分子量 |
638.5 g/mol |
IUPAC名 |
7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C29H18F8N4O4/c1-27(30,31)12-41-23(20-21(39-40-22(20)25(41)42)18-3-2-4-19-24(18)45-26(43)38-19)13-5-7-16(8-6-13)44-17-10-14(28(32,33)34)9-15(11-17)29(35,36)37/h2-11,23H,12H2,1H3,(H,38,43)(H,39,40)/t23-/m0/s1 |
InChIキー |
OFKFAYQYNRXLHR-QHCPKHFHSA-N |
異性体SMILES |
CC(CN1[C@H](C2=C(C1=O)NN=C2C3=C4C(=CC=C3)NC(=O)O4)C5=CC=C(C=C5)OC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)(F)F |
正規SMILES |
CC(CN1C(C2=C(C1=O)NN=C2C3=C4C(=CC=C3)NC(=O)O4)C5=CC=C(C=C5)OC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




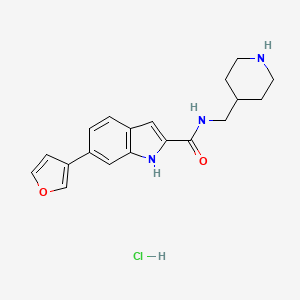

![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
